
6-クロロカルボニルキノリン塩酸塩
概要
説明
Quinoline-6-carbonyl chloride hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety. Quinoline-6-carbonyl chloride hydrochloride is a significant compound in organic chemistry due to its versatile applications in medicinal and industrial chemistry .
科学的研究の応用
Quinoline-6-carbonyl chloride hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Chemistry: The compound is utilized in the production of dyes, pH indicators, and other organic compounds.
Biological Research: It serves as a building block for creating bioactive molecules that can be used in drug discovery and development.
準備方法
The synthesis of quinoline-6-carbonyl chloride hydrochloride can be achieved through various methods. One common approach involves the Skraup synthesis, where aniline and glycerol are heated in the presence of sulfuric acid and mild oxidizing agents like nitrobenzene . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation . Industrial production often employs these methods due to their efficiency and scalability.
化学反応の分析
Quinoline-6-carbonyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in both nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, often using reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include bromine, nitrobenzene, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of quinoline-6-carbonyl chloride hydrochloride involves its interaction with various molecular targets. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it can modulate nuclear receptor responsiveness and disrupt cell migration, making it effective in anticancer therapies .
類似化合物との比較
Quinoline-6-carbonyl chloride hydrochloride can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial agent.
Ciprofloxacin: An antibiotic with broad-spectrum activity.
Quinine: Another antimalarial compound.
What sets quinoline-6-carbonyl chloride hydrochloride apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications .
特性
IUPAC Name |
quinoline-6-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRUURIWNYPMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622747 | |
| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158000-98-7 | |
| Record name | Quinoline-6-carbonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

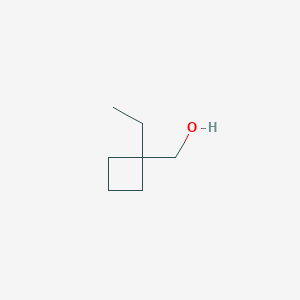
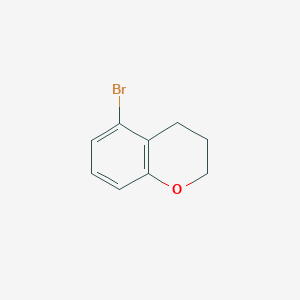


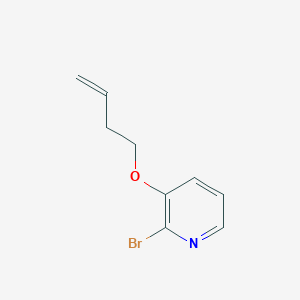
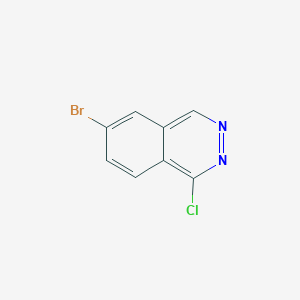
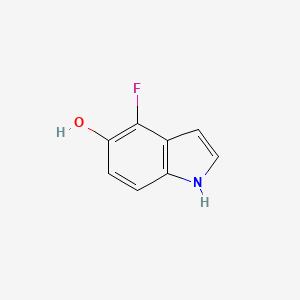
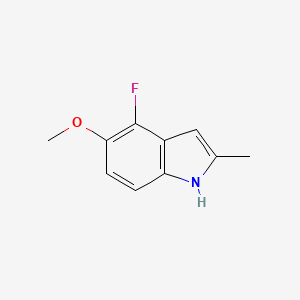
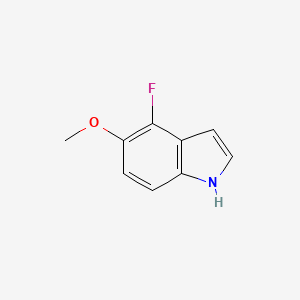
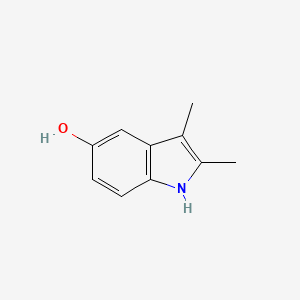
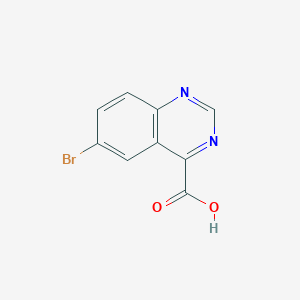
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

